molecular formula C16H14Cl2N2 B1434122 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile CAS No. 1440535-34-1

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile

Cat. No.: B1434122
CAS No.: 1440535-34-1
M. Wt: 305.2 g/mol
InChI Key: GGLZESVLQISTGD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(2-phenylethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2/c17-14-7-6-13(10-15(14)18)16(11-19)20-9-8-12-4-2-1-3-5-12/h1-7,10,16,20H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLZESVLQISTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with phenethylamine in the presence of a suitable catalyst. The reaction conditions may include:

    Solvent: Common solvents used in this reaction include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile
  • 2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile
  • 2-(3,4-Dichlorophenyl)-2-(propylamino)acetonitrile

Uniqueness

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile is unique due to its specific structural features, such as the presence of both dichlorophenyl and phenethylamino groups

Biological Activity

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile
  • Molecular Formula : C17H16Cl2N2
  • Molecular Weight : 335.23 g/mol

The compound features a dichlorophenyl group and a phenethylamino moiety, which are critical for its biological interactions.

The biological activity of 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The compound has shown promise as a potential modulator of neurotransmitter systems and may influence pathways related to cancer cell proliferation.

Biological Activity Overview

Activity Type Description Reference
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis.
Neurotransmitter Modulation Potentially affects dopamine and serotonin pathways, influencing mood and behavior.
Enzyme Inhibition May inhibit specific enzymes related to tumor growth and metastasis.

Anticancer Effects

A study investigated the cytotoxicity of 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile against several cancer cell lines, including:

  • MCF-7 (Breast Cancer) : IC50 values indicated significant growth inhibition.
  • U-937 (Monocytic Leukemia) : Demonstrated apoptotic activity through flow cytometry analysis.

The results suggested that the compound could induce apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Recent SAR studies have indicated that the presence of electron-withdrawing groups (such as chlorine) in the phenyl ring enhances the biological activity of compounds similar to 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile. The introduction of additional functional groups can further modulate its efficacy against cancer cells.

Comparative Studies

Comparative studies with structurally related compounds have shown that variations in substitution patterns significantly affect biological potency. For instance, compounds with halogen substitutions often exhibit improved anticancer activities compared to their unsubstituted counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.